Benzylmethyl-d3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

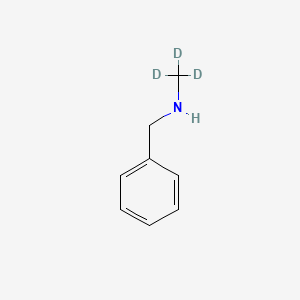

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-1,1,1-trideuteriomethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-9-7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWRFSMVIUAEBX-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Deuterium S Role in Unraveling Mechanisms and Enhancing Analysis

The incorporation of deuterium (B1214612) into organic molecules provides a unique tool for elucidating reaction mechanisms and serves as a crucial component in advanced analytical methods. nih.govacs.org The increased mass of deuterium compared to protium (B1232500) (the most common hydrogen isotope) leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength is the foundation of the kinetic isotope effect (KIE), where the rate of a reaction can be significantly altered when a hydrogen atom at a reactive site is replaced by deuterium. researchgate.netacs.org By measuring the KIE, chemists can gain profound insights into the transition states of chemical reactions, helping to confirm or refute proposed mechanistic pathways. nih.govacs.org

Beyond mechanistic studies, deuterium-labeled compounds are indispensable as internal standards in quantitative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netmdpi.com Their chemical behavior is nearly identical to their non-deuterated counterparts, but their distinct mass allows for precise quantification in complex mixtures. researchgate.netresearchgate.net This is particularly valuable in pharmacokinetic studies, where deuterated versions of drugs are used to trace their absorption, distribution, metabolism, and excretion (ADME) within a biological system. acs.orgresearchgate.net

The Expanding Utility of Deuterated Amines in Synthesis and Analysis

Amines are a fundamental class of organic compounds, prevalent in pharmaceuticals, agrochemicals, and materials science. Consequently, the development of methods for the synthesis of deuterated amines has been an area of intense research. nih.gov These labeled compounds are not only crucial for the mechanistic and analytical applications mentioned above but also play a direct role in enhancing the properties of molecules. For instance, the strategic placement of deuterium (B1214612) at a metabolically vulnerable C-H bond adjacent to a primary amine can slow down oxidative deamination, a common metabolic pathway. This can lead to improved metabolic stability and a longer half-life for drug molecules. researchgate.net

The synthesis of selectively deuterated amines has been advanced through various methodologies, including the reduction of amides and nitriles with deuterated reagents and, more recently, through direct hydrogen-isotope exchange (HIE) reactions catalyzed by transition metals. mdpi.comepj-conferences.org These methods allow for the precise introduction of deuterium at specific positions within the amine molecule, such as the α or β carbons relative to the nitrogen atom. mdpi.comnih.gov

Benzylmethyl D3 Amine: a Specific Probe in Deuterium Labeling Studies

De Novo Synthesis Strategies for Selective Deuteration

De novo synthesis offers precise control over the location of deuterium atoms within the target molecule. This is achieved by using deuterated starting materials that are carried through a synthetic sequence.

Reductive Amination Pathways Utilizing Deuterated Precursors

Reductive amination is a widely used method for forming amines from carbonyl compounds. In the context of synthesizing this compound, this can be achieved by reacting benzaldehyde (B42025) with a deuterated methylamine (B109427) source. The initial reaction between benzaldehyde and methylamine-d3 forms an imine intermediate, which is subsequently reduced to the desired secondary amine. vaia.comacs.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com The latter is often preferred as it can selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com

A key challenge in this approach is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dimethylbenzylamine, as a byproduct. vaia.com However, careful control of reaction conditions can minimize this side reaction. Biocatalytic approaches using imine reductases (IREDs) or reductive aminases (RedAms) are also emerging as powerful tools for this transformation, offering high selectivity under mild conditions. acs.org

Alkylation Approaches with Deuterated Methylation Reagents (e.g., TsOCD₃)

An alternative de novo strategy involves the alkylation of a benzylamine (B48309) derivative with a deuterated methylating agent. A notable example is the use of methyl-d3-p-toluenesulfonate (TsOCD₃). In a reported synthesis, Boc-protected benzylamine is treated with sodium hydride (NaH) to generate the corresponding amide anion, which is then reacted with TsOCD₃ to yield tert-butyl benzyl(methyl-d3)carbamate. semanticscholar.orgresearchgate.net Subsequent removal of the Boc protecting group under acidic conditions affords N-benzylmethan-d3-amine hydrochloride in high yield. semanticscholar.orgresearchgate.net This method offers excellent control and high yields, avoiding the formation of tertiary amine byproducts that can be an issue in direct alkylation of benzylamine. semanticscholar.org

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield |

| Boc-benzylamine | NaH | TsOCD₃ | tert-Butyl benzyl(methyl-d3)carbamate | Quantitative |

| tert-Butyl benzyl(methyl-d3)carbamate | HCl/EtOAc | - | N-Benzylmethan-d3-amine hydrochloride | 100% |

Multi-Step Conversions from Deuterated Nitromethane (B149229)

Nitromethane-d3 can serve as a versatile precursor for the synthesis of deuterated methylamine, which can then be used in subsequent reactions to produce this compound. One patented method describes the reaction of nitromethane with deuterium oxide in the presence of a base and a phase-transfer catalyst to form nitromethane-d3. google.comgoogle.comwipo.int This is followed by reduction to methyl-d3-amine. google.comgoogle.comwipo.int The resulting methyl-d3-amine can then be reacted with benzyl (B1604629) bromide or a similar benzylating agent to furnish this compound.

Post-Synthetic Deuteration and Hydrogen-Deuterium Exchange (H/D Exchange)

Post-synthetic deuteration involves the direct replacement of hydrogen atoms with deuterium on a pre-existing molecule. This approach can be advantageous when the non-deuterated starting material is readily available.

Catalytic Deuteration via Homogeneous and Heterogeneous Systems (e.g., Pd/C-Al-D₂O)

Catalytic systems are often employed to facilitate H/D exchange. A notable environmentally benign method utilizes a palladium on carbon (Pd/C) catalyst in combination with aluminum and deuterium oxide (D₂O). nih.govmdpi.com In this system, deuterium gas (D₂) is generated in situ from the reaction of aluminum with D₂O, which is then used by the palladium catalyst to mediate the H/D exchange. nih.govmdpi.com While this method has been demonstrated for the selective deuteration of various organic molecules, its specific application to achieve deuteration at the N-methyl group of N-methylbenzylamine would depend on the relative reactivity of the different C-H bonds in the molecule. It is known that Pd/C can catalyze H/D exchange at benzylic positions. clockss.org

Another approach involves the use of a Pd/C catalyst with a combination of hydrogen gas (H₂) and D₂O. clockss.orgnih.gov This system has been shown to be effective for the deuteration of various compounds. The presence of a small amount of hydrogen gas is often essential for activating the palladium surface. clockss.org

Chemo- and Regioselective Deuterium Exchange Protocols

Achieving chemo- and regioselectivity in H/D exchange is crucial to ensure that deuterium is incorporated at the desired position. For this compound, the goal is to selectively deuterate the methyl group. Transition metal catalysts, including those based on rhodium and iridium, have been developed for selective H/D exchange reactions. acs.orgnih.gov The choice of catalyst and reaction conditions can influence which C-H bonds are activated for exchange. For instance, some ruthenium catalysts have been shown to facilitate H/D exchange at the α-position to amines under microwave irradiation in D₂O. researchgate.net The selectivity of such a process for the N-methyl group over the benzylic protons in N-methylbenzylamine would need to be carefully evaluated.

An in-depth examination of the synthesis and specialized production methodologies for deuterated amines, with a specific focus on this compound and its structural analogs, is presented. This article explores direct synthetic routes, advanced enzyme-mediated techniques, and stereoselective strategies that are crucial in the fields of medicinal chemistry and organic synthesis. Deuterated compounds are of significant interest due to their potential to alter pharmacokinetic properties by slowing down metabolic processes. wisc.edu

Mechanistic Organic Chemistry: Elucidation of Reaction Pathways and Kinetic Isotope Effects

Application of Benzylmethyl-d3-amine in Investigating Reaction Mechanisms

Deuterium-labeled compounds such as this compound are instrumental in elucidating reaction mechanisms. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the electronic properties or the structure of a molecule, but it does change the mass of the atom, which can affect the rates of reactions where a bond to that atom is broken. wikipedia.orgunam.mx This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to identify rate-determining steps and infer the geometry of transition states.

In the context of amine chemistry, deuterated analogues are frequently used to study oxidation, elimination, and substitution reactions. For instance, in the enzymatic oxidation of amines, labeling the carbon-hydrogen bonds adjacent to the nitrogen atom can help determine whether C-H bond cleavage is the rate-limiting step. nih.govnih.gov Studies on the oxidation of benzylamine (B48309) by monoamine oxidase (MAO) have extensively used deuterium labeling to probe the mechanism, revealing that the cleavage of the C-H bond at the benzylic position is indeed the slow step of the reaction. nih.govnih.gov Similarly, in metal-catalyzed dehydrogenation reactions, deuterated amines are employed to distinguish between different proposed mechanistic pathways, such as stepwise versus concerted processes. acs.org

Deuterium labeling is also crucial for tracking the fate of atoms throughout a reaction. researchgate.net By analyzing the position of deuterium in the products, chemists can trace molecular pathways and understand rearrangement or transfer processes that might otherwise be invisible.

Determination and Interpretation of Primary and Secondary Kinetic Isotope Effects (KIEs)

The kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH), i.e., KIE = kL/kH. wikipedia.org These effects are categorized as either primary or secondary.

Primary Kinetic Isotope Effect (PKIE): A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. wikipedia.org For C-H versus C-D bonds, the C-D bond has a lower zero-point vibrational energy, requiring more energy to break. This results in a slower reaction rate for the deuterated compound and a "normal" KIE (kH/kD > 1), typically in the range of 2-8 at room temperature. libretexts.org

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE occurs when the bond to the isotopically labeled atom is not broken or formed in the rate-determining step, but the hybridization or bonding environment of the labeled atom changes during the reaction. wikipedia.org These effects are generally much smaller than PKIEs, with kH/kD values often close to 1. wikipedia.org They can be normal (kH/kD > 1) or inverse (kH/kD < 1) and provide valuable information about changes in the transition state structure remote from the primary reaction site.

Deuterium isotope effects are a powerful probe for the mechanisms of amine-mediated reactions. In the oxidation of amines, a large primary KIE upon deuteration of the α-carbon strongly suggests that C-H bond cleavage is the rate-limiting step. For example, the oxidation of benzylamine by various amine oxidases exhibits significant primary deuterium isotope effects, confirming that the abstraction of a hydrogen from the benzyl (B1604629) position is the key chemical step. nih.govnih.gov In some enzymatic systems, the observed KIE values are exceptionally large, which can be an indication of quantum mechanical tunneling. nih.gov

Secondary KIEs also provide critical mechanistic details. For instance, a large secondary α-deuterium KIE of 1.158 per deuterium atom was observed in the thermal decomposition of 2-phenylethyldimethylamine oxide, indicating significant C-N bond rupture in a transition state with little double bond character. cdnsciencepub.com

The following table summarizes selected kinetic isotope effects observed in reactions involving amines, illustrating the utility of this method.

| Reaction | Deuterated Substrate | KIE Type | Observed KIE (kH/kD) | Reference |

|---|---|---|---|---|

| Bovine Serum Amine Oxidase Catalyzed Oxidation | Benzylamine-1,1-d2 | Primary | ~9.3 (calculated from D/T KIE of 3.07) | nih.gov |

| Monoamine Oxidase A Catalyzed Decomposition | Benzylamine | Primary | 6.45 ± 1.37 (computationally derived) | nih.gov |

| Iron-Catalyzed Dehydrogenation | N-benzyl-N-methylamine-α-d | Primary (Intermolecular) | 4.5 ± 0.2 | acs.org |

| Thermal syn-Elimination | 2-phenylethyldimethylamine-α-d2 oxide | Secondary | 1.34 (1.158 per α-D) | cdnsciencepub.com |

Computational chemistry provides an indispensable complement to experimental KIE studies. nih.gov Quantum mechanical calculations, particularly using density functional theory (DFT), can model the potential energy surface of a reaction, allowing for the explicit calculation of transition state geometries and vibrational frequencies for both light and heavy isotopologues. nih.govumn.edu

By calculating the zero-point energies of the reactants and the transition state for both the hydrogen- and deuterium-containing species, a theoretical KIE can be determined. Comparing this computed KIE with the experimental value helps to validate or refine the proposed transition state structure. wayne.edu This synergy is particularly powerful for distinguishing between closely related mechanisms, such as concerted versus stepwise pathways, or for assessing the degree of bond breaking and formation in the transition state. nih.gov

For example, combined experimental and computational studies on the α-amination of secondary amines have used deuterium labeling to confirm that C-H functionalization is rate-determining and have used calculations to show that the reaction proceeds through azaquinone methide and azomethine ylide intermediates rather than iminium ions. nih.gov Similarly, computational models have been used to reproduce experimental KIEs for the decomposition of benzylamine by monoamine oxidase A, supporting a mechanism involving hydride transfer in the rate-limiting step. nih.gov

Deuterium Isotope Effects in Amine-Mediated Reactions

Studies on Proton and Deuteron (B1233211) Transfer Phenomena in Amine Reactivity

The transfer of a proton (or deuteron) is a fundamental step in many reactions involving amines. Studying the dynamics of this transfer using deuterated compounds like this compound offers deep mechanistic insights. The difference in mass between a proton and a deuteron can lead to significant KIEs, and in some cases, reveals non-classical behavior such as quantum tunneling.

Tunneling occurs when a particle passes through an energy barrier rather than over it. Due to its lower mass, protium (B1232500) (¹H) is much more prone to tunnel than deuterium (²H). Evidence for significant tunneling has been found in the enzyme-catalyzed oxidation of benzylamine, where anomalously large primary KIEs and their temperature dependence could not be explained by classical transition state theory alone. nih.gov

Furthermore, studies on proton/deuteron transfer within radical ion pairs, such as those formed between benzophenone (B1666685) and triethylamine (B128534), have shown that the reaction rates and KIEs are sensitive to the reaction's driving force (ΔG). nih.gov The analysis of these processes within a nonadiabatic framework suggests that the reaction path for proton/deuteron transfer involves a curved tunneling path. nih.gov

Mechanistic Insights from Deuterium Exchange Studies

Deuterium exchange studies are a straightforward yet powerful method for investigating the lability of hydrogen atoms in a molecule and for probing reaction intermediates. wikipedia.org Typically, a compound is exposed to a deuterium source, most commonly deuterium oxide (D₂O), often in the presence of an acid or base catalyst, to facilitate the exchange of acidic protons for deuterons. nih.govnih.gov

For amines, hydrogens on the nitrogen atom (N-H) exchange very rapidly with D₂O. wikipedia.org However, the hydrogens on the carbon atom alpha to the nitrogen (the benzylic protons in benzylamine or the methyl protons in this compound) are generally not acidic enough to exchange under neutral conditions. Exchange at these positions can be catalyzed by a suitable base. nih.gov For example, tertiary amine bases like triethylamine can catalyze the H/D exchange at the benzylic position of alkylnitroaromatics with D₂O. nih.gov The rate of this exchange provides information about the kinetic acidity of the C-H bond and the stability of the carbanionic intermediate formed upon deprotonation.

Such experiments can confirm the involvement of specific intermediates. If a proposed mechanism involves the formation of a carbanion at the α-carbon, then running the reaction in a deuterated solvent should lead to deuterium incorporation at that position in the starting material or product, providing strong evidence for the proposed pathway. nih.gov

Applications in Analytical Chemistry Research

Benzylmethyl-d3-amine as an Internal Standard in Quantitative Analytical Methods

Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in quantitative mass spectrometry. scispace.comcrimsonpublishers.com this compound is an exemplary SIL internal standard (SIL-IS) used for the quantification of the analyte benzylmethylamine. An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction, derivatization, and ionization. acanthusresearch.com By adding a known quantity of this compound to a sample, any variations in sample preparation or instrument response that affect the analyte will equally affect the internal standard. nebiolab.com This allows for the accurate determination of the analyte's concentration by measuring the ratio of the analyte's signal to the internal standard's signal. nebiolab.com

Matrix effects are a significant challenge in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.com These effects arise from co-eluting compounds from the sample matrix (e.g., salts, endogenous materials) that interfere with the ionization of the target analyte in the MS source, leading to either ion suppression or enhancement. gimitec.comnih.gov This phenomenon can compromise the accuracy, precision, and sensitivity of an assay. chromatographyonline.com

This compound is highly effective at correcting for these matrix effects. Because it is chemically identical to the analyte (benzylmethylamine), it has the same chromatographic retention time and is affected by ion suppression or enhancement in the exact same way. clearsynth.com While the absolute signal intensity of both the analyte and the internal standard may fluctuate due to matrix interference, their ratio remains constant, ensuring accurate quantification. nebiolab.com

While ion suppression is most prominent in electrospray ionization (ESI) used in LC-MS, analogous effects can occur in gas chromatography-mass spectrometry (GC-MS). chromatographyonline.comchromforum.org In GC-MS, co-eluting components can affect ionization efficiency or cause space-charge effects in an ion trap, leading to signal suppression. researchgate.net Using this compound as an internal standard in GC-MS provides a similar corrective benefit, compensating for variability during analysis. chromforum.orgpopulation-protection.eu

Table 1: Conceptual Data Illustrating Correction for Ion Suppression

This table demonstrates how the analyte/internal standard ratio remains stable, allowing for accurate quantification even with significant signal suppression.

| Sample Type | Analyte Signal (counts) | IS Signal (counts) | Analyte/IS Ratio | Conclusion |

| Neat Solvent (No Matrix) | 1,000,000 | 1,000,000 | 1.00 | Reference measurement |

| Sample with Matrix Effect | 250,000 | 250,000 | 1.00 | 75% signal suppression occurred, but the ratio is unchanged, allowing for accurate quantification. |

The design and synthesis of a high-quality SILIS like this compound follow several key strategic principles to ensure its reliability and effectiveness. acanthusresearch.com

Stability of the Isotopic Label: The deuterium (B1214612) labels are placed on the methyl group's carbon atoms. These C-D bonds are not susceptible to exchange with protons from solvents or the sample matrix, unlike hydrogens on heteroatoms (e.g., O-H or N-H). acanthusresearch.com This ensures the mass of the internal standard remains constant throughout the analytical procedure.

Sufficient Mass Difference: The three deuterium atoms in this compound provide a mass increase of 3 Daltons compared to the unlabeled analyte. This mass shift is large enough to prevent mass spectral overlap or cross-contribution between the analyte and the internal standard, yet small enough to ensure their chromatographic behavior is virtually identical. acanthusresearch.comnih.gov

High Isotopic Purity: The SILIS must contain a negligible amount of the unlabeled form. acanthusresearch.com The presence of unlabeled analyte in the internal standard would artificially inflate the measured concentration of the analyte in the sample. Synthesis strategies are designed to maximize the incorporation of the stable isotope.

Strategic Placement of the Label: The label should ideally be on a part of the molecule that is retained in the fragment ion used for quantification in tandem mass spectrometry (MS/MS). The methyl group of this compound is a stable position that can be tracked in common fragmentation pathways.

Table 2: Key Considerations for SILIS Development

| Strategy | Rationale for this compound |

| Label Position | Placed on the methyl group (C-D bonds) to prevent H/D exchange with the matrix or solvent. acanthusresearch.com |

| Mass Shift | +3 Da shift clearly separates the MS signal from the unlabeled analyte without altering chromatographic properties. acanthusresearch.com |

| Isotopic Purity | Synthesized to ensure minimal presence of the d0 (unlabeled) compound, preventing analytical bias. acanthusresearch.com |

| Chemical Identity | Co-elutes with benzylmethylamine and experiences identical matrix effects and ionization efficiency. clearsynth.com |

Role in Correcting for Matrix Effects and Ion Suppression in LC-MS and GC-MS

Utilization in Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a premier quantitative technique that leverages SILIS like this compound to achieve high accuracy and precision. frontiersin.org The method involves adding a precisely known amount of the labeled standard to the sample at the earliest stage of the workflow. nih.govnih.gov

The core principle of SIDA is that the labeled internal standard acts as a perfect surrogate for the analyte, compensating for any analyte loss during sample preparation steps such as extraction, cleanup, and transfer, as well as for instrumental variations. frontiersin.orgmdpi.com After the sample is processed and analyzed by LC-MS or GC-MS, the concentration of the native analyte is calculated based on the measured ratio of the analyte to the known concentration of the added this compound. nih.govmdpi.com This approach has been successfully applied to quantify various amines and other small molecules in complex matrices like food and environmental samples. nih.govnih.gov

Table 3: Example Application of SIDA for Quantifying Benzylmethylamine

| Step | Description | Value/Observation |

| 1. Spiking | A known amount of this compound (IS) is added to the unknown sample. | 100 ng of IS added to 1 mL of sample. |

| 2. Sample Prep | The sample undergoes liquid-liquid extraction. | Assumed 20% loss of both analyte and IS. |

| 3. Analysis (MS) | The ratio of the native analyte's MS signal to the IS's signal is measured. | Measured Peak Area Ratio (Analyte/IS) = 0.5 |

| 4. Quantification | The initial concentration of the analyte is calculated from the ratio and the known IS concentration. | (0.5) * (100 ng / 1 mL) = 50 ng/mL |

Application in Chemical Tracing and Labeling Experiments (Non-Biological Matrix Emphasis)

Beyond its role as a quantitative standard, this compound can be employed in chemical tracing and labeling experiments within non-biological systems. In this context, the stable isotope label acts as a tracer to follow the path and transformation of the molecule through a chemical process or within a material matrix.

For instance, this compound could be introduced into a synthetic reaction mixture to elucidate reaction mechanisms. By analyzing the products and byproducts using mass spectrometry, researchers can determine if the N-methyl group is involved in the reaction or if the benzylamine (B48309) moiety remains intact. This provides valuable insights into reaction pathways without the handling and disposal requirements of radioactive tracers.

Another potential application is in materials science, where it could be used to study the migration or degradation of amine-containing compounds within polymers or other materials. By incorporating this compound into a material and subjecting it to environmental stressors like heat or UV light, analysts can track its movement or identify its degradation products over time, providing crucial data on material stability and longevity.

Theoretical and Computational Investigations Involving Benzylmethyl D3 Amine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of molecules. Methods like Density Functional Theory (DFT) are used to optimize the molecular geometry, finding the most stable arrangement of atoms in space. epstem.netnih.gov For Benzylmethyl-d3-amine, such calculations would predict key structural parameters.

The process involves selecting a theoretical model, such as the widely used B3LYP functional, and a basis set (e.g., 6-31G(d,p) or cc-pVTZ) that defines the mathematical functions used to describe the electron orbitals. epstem.netnih.gov The calculation then iteratively adjusts the positions of the atoms until the configuration with the minimum total energy is found. The primary effect of deuterating the methyl group is the change in mass, which has a negligible impact on the calculated equilibrium geometry (bond lengths and angles) but is significant for vibrational properties. libretexts.org

The output of these calculations provides precise data on bond lengths, bond angles, and dihedral angles, which together define the molecule's conformation. For this compound, a key parameter would be the dihedral angle describing the rotation around the benzyl-nitrogen bond, which dictates the spatial relationship between the phenyl ring and the methyl group.

Table 1: Predicted Structural Parameters for Benzylmethylamine from Quantum Chemical Calculations Note: This table represents typical output from a geometry optimization calculation. The values for the deuterated and non-deuterated species are virtually identical for structural parameters.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C(phenyl)-CH2 | Length of the bond connecting the phenyl ring to the methylene (B1212753) carbon | ~1.51 Å |

| CH2-N | Length of the bond between the methylene carbon and the nitrogen atom | ~1.46 Å |

| N-CH3 / N-CD3 | Length of the bond between the nitrogen and the methyl carbon | ~1.45 Å |

| C-D (average) | Average length of a carbon-deuterium bond in the methyl group | ~1.09 Å |

| Bond Angles | ||

| C(phenyl)-CH2-N | Angle around the benzylic carbon | ~112° |

| CH2-N-CH3 | Angle around the nitrogen atom | ~111° |

| Dihedral Angle | ||

| C(phenyl)-C(phenyl)-CH2-N | Defines the rotation of the amino group relative to the phenyl ring | Varies with conformation |

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a workhorse in computational chemistry for investigating chemical reactions. chemrxiv.org It is used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. osti.gov The energy difference between the reactants and the transition state determines the activation energy, which governs the reaction rate.

A relevant example is the study of benzylamine (B48309) oxidation by the enzyme monoamine oxidase A (MAO A). nih.gov Computational studies combining quantum mechanics and molecular mechanics (QM/MM) have shown that the rate-limiting step is the transfer of a hydride ion from the benzylmethylene group to the enzyme's flavin cofactor. nih.gov DFT calculations can model this transition state and calculate the associated energy barrier.

When the substrate is deuterated, as in this compound (or more specifically for this reaction, benzyl-d2-amine), DFT is essential for predicting the change in activation energy. This change arises from differences in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds being broken in the transition state. nih.gov Such calculations allow for the prediction of kinetic isotope effects (KIEs), providing a powerful link between theory and experimental kinetics. nih.gov

In other applications, DFT has been used to elucidate the mechanism of C–H functionalization reactions of benzylamines. chemrxiv.orgacs.org These studies compute the energetics of various proposed pathways, revealing, for instance, that a transient directing group can lower the energy barrier for C-H activation mediated by a copper catalyst. chemrxiv.org

Table 2: Example of DFT-Calculated Activation Free Energies and Kinetic Isotope Effect (KIE) for Benzylamine Oxidation Data based on findings for the hydride transfer step in MAO A-catalyzed benzylamine decomposition. nih.gov

| Species | Calculated Activation Free Energy (kcal/mol) | Calculated KIE (kH/kD) | Experimental KIE Range |

|---|---|---|---|

| Benzylamine (H) | ~16.5 | 6.45 ± 1.37 | 6 - 13 |

| Benzyl-d2-amine (D) | ~17.8 |

Molecular Dynamics Simulations for Intermolecular Interactions of Deuterated Amines

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. mdpi.com This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding, in condensed phases like liquids or within biological systems. mdpi.comaip.org

For deuterated amines, MD simulations can reveal how isotopic substitution affects interactions with the surrounding environment. A study on deuterated histamine, for example, used MD simulations to explore its binding within the H2 receptor. mdpi.com The simulations identified key amino acid residues involved in hydrogen bonding and showed how these interactions stabilize the molecule in the binding pocket. mdpi.com Further quantum calculations on clusters derived from the MD simulation supported the experimental observation that deuteration increases binding affinity, attributing it to altered hydrogen bonding strengths. mdpi.com

Similarly, MD simulations of deuterated diamines grafted onto silica (B1680970) surfaces have been used to probe their mobility and interaction with surface hydroxyl groups and water molecules. researchgate.net These simulations complement experimental data from solid-state NMR and show that the dynamics of the amine linkers are influenced by hydrogen bonding with the surface and the presence of water. researchgate.net Such studies demonstrate the power of MD to provide a molecular-level interpretation of how deuteration can influence the dynamic and interactive properties of amines in complex environments. nih.gov

Modeling of Deuterium (B1214612) Isotope Effects and Vibrational Frequencies

The primary origin of most deuterium isotope effects lies in the difference in vibrational frequencies between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. libretexts.org Because deuterium has twice the mass of protium (B1232500) (hydrogen-1), the C-D bond vibrates at a lower frequency than a C-H bond, assuming the bond strength (force constant) is the same. libretexts.orguni-muenchen.de

This can be understood through the simple harmonic oscillator model, where the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ) of the two atoms in the bond. libretexts.org

ν ∝ √(k/μ)

The lower frequency of C-D vibrations leads to a lower zero-point vibrational energy (ZPVE). The ZPVE is the minimum possible energy a chemical bond can have (E_ZPE = ½hν). The difference in ZPVE between the reactant and the transition state for a C-H versus a C-D bond cleavage reaction is the principal cause of the primary kinetic isotope effect (KIE). mdpi.com If a C-H/C-D bond is being broken in the rate-determining step, the reaction is typically slower for the deuterated compound (a "normal" KIE, kH/kD > 1). wikipedia.org

Computational models can accurately calculate the full vibrational spectra for both the normal and deuterated isotopologues of a molecule like this compound. uni-muenchen.de These calculations not only predict the shift in specific vibrational modes but also allow for the quantitative prediction of isotope effects on thermodynamic properties and reaction rates. nih.govmdpi.com For example, studies on the basicity of amines found that deuteration on the adjacent carbon increases basicity, an effect attributed to the lowered ZPE of the C-D bond. nih.gov

Table 3: Theoretical Vibrational Frequency Shift Upon Deuteration This table illustrates the theoretical relationship for a typical C-H stretching vibration based on the harmonic oscillator model. libretexts.org

| Vibrational Mode | Typical Frequency (cm⁻¹) | Isotope | Theoretical Frequency (cm⁻¹) | Frequency Ratio (νH / νD) |

|---|---|---|---|---|

| C-H Stretch | ~3000 | C-D | ~2121 | ~√2 ≈ 1.414 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Benzylamine |

| Benzyl-d2-amine |

| Histamine |

| N,N-dimethylaniline |

| Dimethylamine |

| Methylamine (B109427) |

Reactivity Profiles and Chemical Transformations of Benzylmethyl D3 Amine

Participation in Reductive and Oxidative Processes

The reactivity of Benzylmethyl-d3-amine in redox reactions is centered on the amine nitrogen and the adjacent benzylic and methyl protons.

Oxidative Processes: The oxidation of N-benzyl-N-alkylamines has been a subject of investigation, particularly in the context of metabolic pathways and synthetic transformations. Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine, a structural analog, results in N-dealkylation products. nih.govacs.org This process is proposed to occur via a hydrogen abstraction mechanism from the C-H bonds adjacent to the nitrogen, leading to carbinolamine intermediates that then fragment. acs.org

For this compound, oxidation would likely lead to a mixture of products resulting from N-demethylation (d3) and N-debenzylation. The kinetic isotope effect (KIE) associated with the cleavage of a C-D bond versus a C-H bond would influence the product distribution. A primary KIE would favor the cleavage of the benzylic C-H bond over the methyl C-D bond, potentially leading to a higher proportion of N-debenzylation product compared to N-demethylation-d3.

The oxidation of N-(substituted benzyl)-N-methylhydroxylamines to nitrones has also been studied, indicating that electron transfer from the nitrogen followed by hydrogen abstraction is a key mechanistic step. researchgate.netresearchgate.net This suggests that under certain oxidative conditions, this compound could be converted to the corresponding nitrone.

| Oxidizing System | Analogous Substrate | Observed Products/Pathway | Anticipated Behavior of this compound |

| Cytochrome P450 | N-benzyl-N-cyclopropylamine | N-dealkylation via carbinolamine intermediate nih.govacs.org | N-debenzylation and N-demethylation-d3, with the ratio influenced by the kinetic isotope effect. |

| Mercury(II) oxide / p-benzoquinone | N-(substituted benzyl)-N-alkylhydroxylamines | Nitrone formation via electron transfer and H-abstraction researchgate.netresearchgate.net | Potential formation of the corresponding nitrone. |

Reductive Processes: Information on the direct reduction of this compound is scarce. As a secondary amine, it is already in a reduced state. Reductive processes involving this molecule would likely target other functional groups if present in a more complex derivative. However, the benzyl (B1604629) group can be removed via hydrogenolysis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for N-debenzylation. chemicalbook.comacs.org In the case of this compound, this reaction would yield methyl-d3-amine (B1598088).

Selective Deamination and Deuterodeamination Reactions

Deamination, the removal of an amino group, is a significant transformation in both biological and synthetic chemistry. For secondary amines like this compound, this process is less common than for primary amines but can be achieved under specific conditions.

A study on the oxidative deamination of various amines using a ruthenium catalyst demonstrated that N-methylbenzylamine can be converted to the corresponding carboxylic acid, although in lower yields compared to primary amines. acs.org This reaction proceeds through oxidation of the amine to an imine, which is then hydrolyzed and further oxidized. In this pathway, both the benzyl and the methyl groups are cleaved from the nitrogen. The application of this methodology to this compound would be expected to yield benzoic acid, with the deuterated methyl group being lost in the process.

The term "deuterodeamination" is not standard. However, if it were to refer to the specific cleavage of the deuterated methyl group from the nitrogen, this would be termed N-demethylation-d3, as discussed under oxidative processes. The selective cleavage of the C-N bond of the deuterated methyl group versus the benzyl group would be influenced by the reaction conditions and the inherent kinetic isotope effect.

| Reaction Type | Reagents/Catalyst | Product from N-methylbenzylamine | Expected Outcome for this compound |

| Oxidative Deamination | Ruthenium complex acs.org | Benzoic Acid | Benzoic Acid (loss of CD₃ group) |

Role as a Chiral Auxiliary Precursor (if stereoselective synthesis of chiral analogs is studied)

Chiral amines are of paramount importance in asymmetric synthesis, often serving as chiral auxiliaries, ligands for metal catalysts, or as starting materials for the synthesis of enantiomerically pure compounds. d-nb.infoacs.org While this compound itself is achiral, its derivatives can be chiral.

For instance, if the benzyl group or the methyl group were substituted to create a stereocenter, the resulting chiral amine could serve as a precursor to a chiral auxiliary. A well-known example is (R)-N-benzyl-1-phenylethanamine, which is used in the diastereoselective synthesis of chiral sulfinamides. researchgate.net The reaction of this chiral amine with arylsulfinyl chlorides leads to a mixture of diastereomeric sulfinamides, one of which can often be selectively crystallized. researchgate.net

Similarly, chiral analogs of this compound, for example, (R)- or (S)-N-(1-phenylethyl)-N-(methyl-d3)amine, could potentially be used in stereoselective syntheses. The deuterated methyl group could serve as a subtle steric or electronic modifier or as a spectroscopic probe to study reaction mechanisms without fundamentally altering the stereodirecting properties of the chiral backbone. The development of chiral ligands for asymmetric hydrogenation has included structures based on N-benzyl-N-methylamine derivatives, further highlighting the potential of this structural motif in stereoselective catalysis. acs.org

Emerging Research Areas and Future Perspectives

Integration of Benzylmethyl-d3-amine in Advanced Isotopic Labeling Strategies

The use of stable isotope-labeled compounds is fundamental to modern chemical and biological research. symeres.com this compound serves as a valuable building block in more complex isotopic labeling strategies. The development of advanced isotopic labeling methods is crucial for studying high-molecular-weight proteins and macromolecular complexes by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Advanced labeling strategies often involve the production of highly deuterated proteins to simplify complex NMR spectra. nih.gov In this context, selectively labeled precursors are introduced during protein expression. nih.gov While this compound itself is a small molecule, the methodologies used for its synthesis can be adapted for the selective deuteration of larger, more complex molecules, including amino acid precursors used in protein synthesis. nih.govnmr-bio.com The goal is to create "silent" protein backgrounds where only specific, strategically protonated sites, such as methyl groups, are visible in the NMR spectrum, allowing for the study of very large biomolecular systems. nmr-bio.com

Future research will likely focus on integrating specifically labeled fragments, conceptually similar to this compound, into larger biomolecules. This will enable researchers to probe specific sites within a protein or other macromolecular assemblies, providing detailed information about structure, function, and dynamics. nih.govibs.fr

Potential for Novel Mechanistic Discoveries through Deuterium (B1214612) Probes

Deuterium-labeled compounds are indispensable tools for elucidating reaction mechanisms. thalesnano.com The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). symeres.comscielo.org.mx By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.

This compound, with its deuterated methyl group, is an ideal probe for studying reactions involving the cleavage of a C-H bond at the methyl position. For instance, in enzymatic reactions or metal-catalyzed processes where the methyl group is involved, comparing the reaction rate of this compound with its non-deuterated counterpart can reveal critical mechanistic details. nih.gov

Future applications could involve using this compound and related deuterated amines to study the mechanisms of:

Enzyme Catalysis: Understanding how enzymes that metabolize N-methyl groups function.

C-H Activation: Investigating novel catalytic systems that can selectively functionalize C-H bonds.

Atmospheric Chemistry: Tracing the degradation pathways of volatile organic compounds in the atmosphere.

The sensitivity of KIEs to the structure of the transition state also allows for the validation of computational models of reaction pathways.

Development of New Synthetic Routes for Specific Deuterium Labeling Patterns

The utility of a deuterated compound is often dictated by the specific location of the deuterium atoms. While the synthesis of this compound (deuteration at the methyl group) is established, there is a growing demand for new synthetic methods that allow for the precise and efficient incorporation of deuterium at other positions within the benzylamine (B48309) scaffold. semanticscholar.orggoogle.comresearchgate.net

Current research focuses on developing versatile and divergent synthetic strategies. For example, methods are being explored for the selective deuteration of amines at the α and β positions. nih.gov Late-stage isotopic exchange, which allows for the introduction of isotopes into complex molecules without requiring a complete re-synthesis, is a particularly active area of research. acs.orgfigshare.com

Future synthetic efforts will likely target:

Regioselective Deuteration: Developing catalysts and reagents that can direct deuterium to a specific carbon atom on the aromatic ring or the benzylic position.

Stereoselective Deuteration: For chiral amines, creating methods to introduce deuterium in a specific stereochemical orientation. mdpi.com

Multi-Deuterated Analogs: Synthesizing analogs of this compound with deuterium atoms at multiple sites to probe more complex mechanistic questions.

These advancements will provide a more extensive toolkit of deuterated probes for a wider range of chemical investigations.

Expansion of Analytical Applications in Complex Chemical Systems

Deuterated compounds like this compound are extensively used as internal standards in quantitative analysis by mass spectrometry (MS). thalesnano.commdpi.com The use of a deuterated standard, which has a higher mass but nearly identical chemical properties to the analyte, allows for more accurate and reliable quantification by correcting for sample loss during preparation and variations in instrument response. thalesnano.com

The development of advanced analytical techniques, such as high-resolution mass spectrometry and modern NMR spectroscopy, is expanding the applications of deuterium-labeled compounds. datahorizzonresearch.com In complex mixtures, such as environmental samples or biological fluids, deuterated standards are crucial for identifying and quantifying trace amounts of specific compounds. researchgate.net

Future research will likely see the expanded use of this compound and other deuterated compounds in:

Metabolomics and Proteomics: Tracing the metabolic fate of drugs and other xenobiotics and quantifying changes in protein and metabolite levels. datahorizzonresearch.com

Environmental Analysis: Monitoring the presence and fate of pollutants and their degradation products. researchgate.net

Materials Science: Using techniques like AFM-IR (Atomic Force Microscopy coupled with Infrared Spectroscopy) where deuterium labeling can shift vibrational frequencies to distinguish between different components in a polymer blend. researchgate.net

The continued development of more sensitive analytical instruments will further enhance the utility of deuterated compounds in exploring the composition and dynamics of complex chemical systems. datahorizzonresearch.comcross.or.jp

Data Tables

Table 1: Research Applications of Deuterated Amines

| Research Area | Specific Application of Deuterated Amines | Key Benefit of Deuteration | Relevant Compounds (Examples) |

| Mechanistic Studies | Probing reaction pathways and transition states. | Kinetic Isotope Effect (KIE). symeres.com | This compound, Deuterated anilines |

| Pharmacokinetics | Tracing drug metabolism and distribution. symeres.com | Stable, non-radioactive tracer. | Deuterated drug analogues |

| Analytical Chemistry | Internal standards for mass spectrometry. thalesnano.com | Different mass-to-charge ratio. mdpi.com | This compound, N-Nitrosodimethylamine-d6 |

| NMR Spectroscopy | Simplifying spectra of large biomolecules. nmr-bio.com | Reduction of proton density and spectral overlap. nmr-bio.com | Deuterated amino acid precursors |

Table 2: Synthetic Strategies for Deuterated Amines

| Synthetic Method | Description | Starting Materials (Examples) | Product (Example) |

| Reductive Amination | Reaction of an aldehyde or ketone with an amine in the presence of a deuterated reducing agent. | Benzaldehyde (B42025), Methylamine (B109427), Sodium borodeuteride | N-Benzyl(methyl-d)amine |

| Alkylation with Deuterated Reagent | Reaction of an amine with a deuterated alkylating agent. semanticscholar.org | Boc-benzylamine, TsOCD3. researchgate.net | tert-Butyl benzyl(methyl-d3)carbamate. semanticscholar.org |

| Hydrogen-Deuterium Exchange | Catalytic exchange of hydrogen atoms with deuterium from a deuterium source like D2O. researchgate.net | N-6-Benzyladenine, D2O, Pd/C(en). researchgate.net | Benzyladenine-d5. researchgate.net |

| Reduction of Nitriles/Amides | Reduction of a nitrile or amide functional group using a deuterium source. beilstein-journals.org | Phenylacetonitrile, Deuterodiborane. beilstein-journals.org | Phenethylamine-d2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.